N-(4-(dimethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-5-9-17(10-6-14)25-19(26)13-18(28-4)20(23-25)21(27)22-15-7-11-16(12-8-15)24(2)3/h5-13H,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVUIBIZCCSJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)N(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(dimethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C21H22N4O3, with a molecular weight of 378.432 g/mol. It typically exhibits a purity of around 95%.
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways.
Key Mechanisms:
- Monoamine Oxidase Inhibition : Similar compounds have shown inhibition of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain, potentially affecting mood and cognitive functions .
- Neurotoxicity : Some analogs have been evaluated for neurotoxic effects, indicating that structural modifications can significantly influence their safety profile and efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Studies have indicated that variations in substituents on the phenyl rings can alter both potency and selectivity towards specific biological targets.
Table 1: Structure-Activity Relationship Summary
| Compound Variant | Substituent | Biological Activity | Reference |
|---|---|---|---|
| Base Compound | None | Moderate Activity | |
| Variant A | -OCH3 | Increased Potency | |
| Variant B | -N(CH3)2 | Neurotoxic Effects | |
| Variant C | -p-Tolyl | Enhanced Selectivity |
Biological Assays and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Neurotoxicity Assessment : A study evaluated various analogs for neurotoxic potential using mouse models. The results indicated that only specific structural modifications led to neurotoxicity, emphasizing the importance of careful design in drug development .
- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited significant inhibition of MAO-B activity, suggesting potential applications in treating neurodegenerative diseases where MAO-B plays a critical role .
- Pharmacokinetic Profiling : Research into the pharmacokinetics of related compounds revealed that modifications could enhance bioavailability and reduce side effects, paving the way for more effective therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Based Analogs
a) N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide (CAS 749894-70-0)
- Molecular Formula : C₁₃H₁₃N₃O₃ .
- Structural Differences: Replaces the dimethylamino-phenyl group with a simpler 4-methoxyphenyl. Substitutes the p-tolyl group with a methyl group at position 1.
- Implications: Reduced electron-donating effects due to the absence of dimethylamino, likely lowering binding affinity to targets requiring strong hydrogen bonding . Smaller substituents may improve membrane permeability but reduce target specificity .
b) N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 338405-13-3)
Heterocyclic Core Variants
a) N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide
Substituent-Driven Pharmacomodulations
Example from J. Med. Chem. (2007) :
- Compounds like 1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (C₁₅H₁₈N₂O₂) emphasize the role of alkyl chains in modulating pharmacokinetics. Longer chains (e.g., pentyl) improve half-life but may reduce solubility .
Structural and Functional Comparison Table
Research Implications
- Target Selectivity: The dimethylamino-phenyl group in the target compound may favor interactions with serine/threonine kinases, whereas naphthyridine derivatives show broader affinity .
- Synthetic Flexibility : Modifications at position 1 (e.g., p-tolyl vs. phenyl) allow tuning of hydrophobic interactions without altering the core reactivity .
- Metabolic Stability : Methoxy and adamantyl groups in analogs suggest pathways to reduce cytochrome P450-mediated degradation .
Q & A
Q. What are the common synthetic routes for preparing N-(4-(dimethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide?
The synthesis typically involves multi-step organic reactions, such as:
- Condensation reactions between substituted pyridazine precursors and activated carbonyl intermediates (e.g., carboxamide coupling via EDCI/HOBt).
- Cyclization steps under controlled pH and temperature to form the dihydropyridazine core .
- Functional group modifications , such as methoxy and dimethylamino group introductions, using nucleophilic substitution or palladium-catalyzed coupling . Key challenges include optimizing reaction yields (often <50% in initial attempts) and minimizing by-products through chromatography or recrystallization .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological validation involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy : 1H/13C NMR to confirm substituent positions and aromatic proton environments (e.g., methoxy singlet at ~3.8 ppm, dihydropyridazine protons as multiplet signals) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula alignment with theoretical values (e.g., C₂₃H₂₅N₄O₃).
- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the solid state .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in bioactivity data across similar dihydropyridazine derivatives?
Contradictions in bioactivity (e.g., kinase inhibition vs. anti-inflammatory effects) are addressed through:
- Structure-Activity Relationship (SAR) studies : Systematic substitution of the dimethylamino or p-tolyl groups to isolate electronic/hydrophobic effects .
- Computational docking : Molecular dynamics simulations to compare binding affinities with target proteins (e.g., COX-2 or MAP kinases) .
- In vitro selectivity assays : Parallel testing against off-target enzymes to rule out non-specific interactions .
Q. How can reaction yields be improved for large-scale synthesis of this compound?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions, improving conversion rates by ~20% .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) for efficient coupling of aromatic substituents .
- Flow chemistry : Continuous reaction setups to mitigate decomposition of thermally sensitive intermediates .
Q. What analytical techniques are critical for detecting degradation products under physiological conditions?
Advanced methodologies include:
- LC-MS/MS : To identify hydrolyzed metabolites (e.g., cleavage of the carboxamide group) in simulated gastric fluid .
- Stability studies : Accelerated thermal degradation (40–60°C) monitored via HPLC-UV, revealing major degradation pathways (e.g., oxidation of the dihydropyridazine ring) .
- Isotope labeling : ¹⁴C-tracing to map metabolic pathways in hepatocyte models .
Data Interpretation & Experimental Design
Q. How should researchers design assays to evaluate the kinase inhibition potential of this compound?
A robust assay design includes:
- Kinase panel screening : Broad-spectrum testing against >50 kinases (e.g., tyrosine kinases, serine/threonine kinases) at 1–10 µM concentrations .
- ATP-competitive binding assays : Use of fluorescently labeled ATP analogs (e.g., ADP-Glo™) to quantify IC₅₀ values .
- Cellular validation : Phosphorylation assays in HEK293 or HeLa cells transfected with target kinases .
Q. What are the pitfalls in interpreting NMR data for this compound’s regiochemical assignments?
Common pitfalls and solutions:
- Overlapping signals : Use of 2D NMR (COSY, HSQC) to resolve aromatic proton couplings .
- Dynamic proton exchange : Low-temperature NMR (-20°C) to slow exchange processes in the dimethylamino group .
- Solvent artifacts : Deuterated DMSO or CDCl₃ for baseline stability in proton-deficient regions .
Comparative Analysis & Structural Analogues
Q. How do structural analogues with trifluoromethyl or chlorophenyl substitutions differ in bioactivity?
Key differences include:
- Trifluoromethyl analogues : Enhanced metabolic stability (t₁/₂ increased by ~2×) due to reduced CYP450-mediated oxidation .
- Chlorophenyl derivatives : Higher lipophilicity (logP >3.5) improves blood-brain barrier penetration but reduces aqueous solubility .
- Methoxy vs. ethoxy groups : Methoxy substituents show stronger hydrogen-bonding with target enzymes (ΔG binding ≤ -8.5 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
